molecular formula C19H20N2O3 B11137369 4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide

4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide

Cat. No.: B11137369
M. Wt: 324.4 g/mol
InChI Key: LMVDMYMSXFXPIE-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzene ring and an indole moiety

Preparation Methods

The synthesis of 4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Benzamide Structure: The final step involves the coupling of the indole derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups being targeted.

Scientific Research Applications

4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the methoxy, methoxyethyl, and indole moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-methoxy-N-[1-(2-methoxyethyl)indol-4-yl]benzamide

InChI

InChI=1S/C19H20N2O3/c1-23-13-12-21-11-10-16-17(4-3-5-18(16)21)20-19(22)14-6-8-15(24-2)9-7-14/h3-11H,12-13H2,1-2H3,(H,20,22)

InChI Key

LMVDMYMSXFXPIE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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